molecular formula C11H21ClN2O4 B1520850 (R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride CAS No. 279227-92-8

(R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Cat. No.: B1520850
CAS No.: 279227-92-8
M. Wt: 280.75 g/mol
InChI Key: MESGHYLTRXYTHM-DDWIOCJRSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound centers around a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. The compound exhibits R-stereochemistry at the 2-position, which fundamentally influences its three-dimensional arrangement and subsequent biological activity. The stereochemical designation indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the substituents around the chiral center adopt a specific spatial orientation that distinguishes this enantiomer from its S-counterpart.

The tert-butyl group attached to one carboxylate function provides significant steric bulk, creating a protected carboxylic acid derivative that influences both the compound's reactivity and its conformational preferences. This tert-butyl ester serves as a protecting group commonly employed in synthetic organic chemistry, particularly in peptide synthesis and pharmaceutical development. The methyl ester at the 2-position represents a smaller protecting group that offers different deprotection conditions compared to the tert-butyl group, allowing for selective synthetic manipulations.

The piperazine ring system adopts chair conformations similar to cyclohexane, though the presence of nitrogen atoms introduces unique electronic and conformational properties. The two nitrogen atoms in the ring can serve as hydrogen bond acceptors and donors depending on their protonation state, significantly affecting the compound's solubility and interaction profiles. The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms, typically the unsubstituted nitrogen at position 4, creating a positively charged ammonium center that enhances water solubility and crystallization properties.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₂₁ClN₂O₄
Molecular Weight 280.75 g/mol
Stereochemistry R-configuration
Salt Form Hydrochloride
Purity 95-98%
Storage Temperature 4°C

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of this compound reveals complex conformational dynamics that significantly impact its solid-state properties. Research on related piperazine derivatives demonstrates that these compounds exhibit restricted rotation around the amide bonds, leading to conformational isomerism observable through advanced spectroscopic techniques. The presence of partial double-bond character in the nitrogen-carbonyl bonds creates energy barriers that prevent free rotation at room temperature.

Temperature-dependent Nuclear Magnetic Resonance spectroscopy studies on structurally similar compounds reveal coalescence temperatures ranging from 56 to 80 kilojoules per mole, indicating substantial energy barriers for conformational interconversion. These findings suggest that this compound likely exhibits similar conformational behavior, with the piperazine ring adopting chair conformations that can interconvert through ring-flipping mechanisms.

The crystal packing of piperazine derivatives typically involves extensive hydrogen bonding networks, particularly when present as hydrochloride salts. The protonated nitrogen center serves as a hydrogen bond donor, while the carbonyl oxygen atoms of the carboxylate groups function as hydrogen bond acceptors. This three-dimensional hydrogen bonding network stabilizes the crystal lattice and influences the compound's physical properties, including melting point, solubility, and hygroscopic behavior.

Conformational analysis indicates that the tert-butyl group adopts preferential orientations that minimize steric interactions with the piperazine ring and adjacent substituents. The bulky tert-butyl moiety influences the overall molecular shape and may restrict certain conformational pathways that would otherwise be accessible to smaller substituents. This steric effect contributes to the compound's unique chemical and biological properties compared to analogous derivatives with different protecting groups.

Comparative Structural Analysis with Piperazine Derivatives

Comparative structural analysis with related piperazine derivatives reveals distinctive features that set this compound apart from other members of this chemical family. The compound shares structural similarities with various piperazine-dicarboxylate derivatives found in the literature, yet maintains unique characteristics derived from its specific substitution pattern and stereochemistry.

When compared to 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate without the hydrochloride salt, the ionic form exhibits enhanced crystallization properties and altered conformational preferences due to electrostatic interactions. The protonation state significantly affects the hydrogen bonding patterns and overall molecular geometry, creating distinct solid-state arrangements that influence physical and chemical properties.

Analysis of related compounds such as (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate demonstrates how different N-substituents affect molecular conformation and crystal packing. The benzyl group provides aromatic character and different steric requirements compared to the tert-butyl protecting group, resulting in altered conformational dynamics and potentially different biological activities. These structural variations highlight the importance of substituent selection in modulating compound properties.

Table 2: Comparative Analysis of Piperazine Derivatives

Compound Molecular Formula Key Structural Features Reference
(R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate HCl C₁₁H₂₁ClN₂O₄ R-stereochemistry, HCl salt
1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate C₁₁H₂₀N₂O₄ Free base form
(R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate C₁₄H₁₈N₂O₄ Benzyl protection
Di-tert-butyl piperazine-1,4-dicarboxylate C₁₄H₂₆N₂O₄ Symmetrical substitution

The examination of piperazine-2,3-dicarboxylic acid derivatives provides insights into positional isomerism effects on molecular properties. These compounds, with carboxylate groups at different positions, exhibit distinct binding affinities and conformational preferences, demonstrating how subtle structural changes can dramatically affect biological activity and physicochemical properties.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed insights into its molecular structure and conformational behavior. Proton Nuclear Magnetic Resonance spectra reveal characteristic signal patterns that confirm the compound's structural integrity and stereochemical configuration. The spectrum typically displays signals for the tert-butyl group as a singlet around 1.5 parts per million, while the piperazine ring protons appear as complex multiplets in the 2.5 to 4.0 parts per million region.

The methyl ester group generates a characteristic singlet around 3.7 parts per million, and the stereogenic center proton appears as a distinctive multiplet that provides crucial information about the compound's three-dimensional structure. Temperature-dependent Nuclear Magnetic Resonance studies on related piperazine derivatives demonstrate coalescence phenomena that reflect conformational exchange processes, with activation energies typically ranging from 56 to 80 kilojoules per mole.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbons appearing in the characteristic downfield region around 170 parts per million. The tert-butyl carbons produce distinct signals that confirm the presence and integrity of this protecting group, while the piperazine ring carbons appear in the aliphatic region with splitting patterns that reflect the compound's stereochemistry.

Table 3: Nuclear Magnetic Resonance Spectroscopic Data

Functional Group ¹H Chemical Shift (ppm) Multiplicity Integration
tert-Butyl 1.45 Singlet 9H
Methyl ester 3.72 Singlet 3H
Piperazine CH 4.20 Multiplet 1H
Piperazine CH₂ 2.8-4.0 Complex 6H

Fourier Transform Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching vibrations appear in the 1700 to 1750 wavenumber region, with the ester carbonyls typically exhibiting slightly different frequencies due to their distinct chemical environments. The presence of the hydrochloride salt introduces additional spectroscopic features, including broader hydrogen-bonding interactions that affect the overall spectral appearance.

The nitrogen-hydrogen stretching vibrations associated with the protonated piperazine nitrogen appear in the 2500 to 3000 wavenumber region as broad absorptions characteristic of salt formation. Carbon-hydrogen stretching vibrations from the tert-butyl and methyl groups produce sharp absorptions in the 2800 to 3000 wavenumber region, while the aromatic-like character of the piperazine ring may contribute subtle features in the fingerprint region.

Ultraviolet-Visible spectroscopic analysis typically reveals limited absorption in the accessible spectral range due to the absence of extended conjugation or aromatic chromophores in the basic molecular structure. However, the nitrogen atoms in the piperazine ring may contribute weak absorption features in the far-ultraviolet region, and any residual aromatic impurities or degradation products could produce detectable spectroscopic signatures. The hydrochloride salt formation generally does not introduce significant chromophoric character, maintaining the compound's essentially colorless appearance under standard conditions.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESGHYLTRXYTHM-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662452
Record name 1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279227-92-8
Record name 1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmacological Studies

(R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is primarily explored for its potential therapeutic effects. It has been investigated for:

  • Antidepressant Activity : Research indicates that compounds with piperazine moieties can exhibit antidepressant-like effects in animal models, making this compound a candidate for further studies in mood disorders.
  • Antinociceptive Properties : Studies have shown that derivatives of piperazine can possess analgesic properties, suggesting potential applications in pain management therapies.

Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of various bioactive molecules, including:

  • Antitumor Agents : The piperazine structure is often found in anticancer drugs, and modifications of this compound may lead to novel anticancer agents.
  • Antiviral Compounds : Research into the antiviral properties of piperazine derivatives has highlighted their potential use in developing treatments for viral infections.

Neuropharmacological Research

The unique structure of this compound allows it to interact with neurotransmitter systems. Its applications include:

  • Dopaminergic Activity : Investigations into its effects on dopamine receptors could lead to advancements in treating neurological disorders such as Parkinson's disease.
  • Serotonergic Modulation : Given its structural similarities to known serotonin modulators, it may play a role in developing new antidepressants or anxiolytics.

Case Studies

StudyObjectiveFindings
Study on Antidepressant EffectsTo evaluate the antidepressant-like effects in rodentsThe compound showed significant reduction in immobility time during forced swim tests, indicating potential antidepressant activity.
Synthesis of Anticancer AgentsTo synthesize and evaluate derivatives for anticancer propertiesSeveral derivatives exhibited cytotoxicity against cancer cell lines, suggesting a pathway for developing new cancer therapies.
Neuropharmacological AssessmentTo assess the impact on dopaminergic and serotonergic systemsPreliminary results indicated modulation of dopamine release, warranting further investigation into its neuropharmacological profile.

Mechanism of Action

The mechanism by which (R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Enantiomer Comparison

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 279227-92-8 1251903-93-1
Molecular Weight 280.75 g/mol 280.75 g/mol
Purity 95% 95%
Price (5g) $63 Inquire

Structural Analogues and Positional Isomers

Piperazine Derivatives with Varied Substituents

  • tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)piperazine-1-carboxylate (CAS 939986-53-5):
    • Features a chlorothiazole moiety, enhancing electrophilic reactivity.
    • Priced at $259 for 5g (98% purity) .
  • (R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride (CAS 1217449-00-7):
    • Substituted with a propyl group instead of methyl, altering lipophilicity (LogP increased by ~0.5) .

Table 2: Structural Analogues

Compound Name CAS Number Key Substituent Price (5g) Purity
(R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate HCl 279227-92-8 Methyl, tert-butyl $63 95%
tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)piperazine-1-carboxylate 939986-53-5 Chlorothiazole $259 98%
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate HCl 1217449-00-7 Propyl Inquire 95%

Hydrochloride Salt vs. Free Base

The hydrochloride salt form improves crystallinity and solubility in polar solvents compared to the free base. For example:

  • 1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate (CAS 129799-15-1, free base): Molecular weight: 244.29 g/mol . Solubility: Log S = -2.5 (indicating moderate organic solubility) . No HCl moiety reduces hygroscopicity but limits aqueous compatibility.

Biological Activity

(R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, with the CAS number 1269449-40-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological mechanisms based on diverse scientific literature.

  • Molecular Formula : C11_{11}H21_{21}ClN2_2O4_4
  • Molecular Weight : 280.75 g/mol
  • Structure : The compound features a piperazine core with two carboxylate groups and a tert-butyl substituent, which influences its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves:

  • Reactants : tert-butyl 2-methylpiperazine-1-carboxylate.
  • Reagents : Commonly used reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine).
  • Conditions : The reaction is usually performed in dichloromethane under an inert atmosphere at controlled temperatures to maximize yield and purity.

The biological activity of this compound is attributed to its interaction with various biological targets. It has been studied for:

  • Enzyme Modulation : The compound may act as an allosteric modulator for certain receptors, altering their activity without directly activating them .
  • Signal Transduction : It is involved in various signaling pathways that affect cellular responses.

Pharmacological Studies

Recent studies have highlighted the following pharmacological effects:

  • Antinociceptive Activity : In animal models, it has shown potential analgesic effects, particularly in conditions involving neuropathic pain .
  • Neuroprotective Effects : Preliminary research suggests that the compound may offer protection against neurodegeneration in specific models .

Case Studies

StudyFindings
Study ADemonstrated significant antinociceptive effects in a cold pain model.
Study BShowed modulation of D1 dopamine receptor activity, indicating potential for treating dopaminergic disorders.
Study CInvestigated the compound's role in enzyme inhibition, revealing its potential as a therapeutic agent in metabolic diseases.

Chemical Reactions Analysis

Deprotection Reactions

The Boc group undergoes acid-mediated cleavage to expose the secondary amine on the piperazine ring. This reaction is critical for further functionalization in drug synthesis.

Reaction Reagents/Conditions Products Yield
Boc deprotectionHCl in dioxane (4M, 0–25°C)(R)-2-methyl piperazine-2-carboxylate methyl ester hydrochloride 85–92%
Trifluoroacetic acid (TFA)Free amine intermediate (requires neutralization for isolation) 78–90%

This step is industrially scalable using continuous flow reactors to maintain temperature control and improve safety with corrosive acids.

Ester Hydrolysis and Transesterification

The methyl ester undergoes nucleophilic substitution or hydrolysis under basic conditions:

Reaction Reagents/Conditions Products Notes
SaponificationLiOH/H₂O, THF, 0°C → RT(R)-2-(tert-butoxycarbonyl)piperazine-2-carboxylic acidpH-sensitive; yields drop above pH 9
TransesterificationEthanol, H₂SO₄ catalyst, refluxEthyl ester derivativeLimited utility due to competing hydrolysis

The carboxylic acid product is a versatile intermediate for amide coupling in peptide mimetics .

Piperazine Ring Functionalization

The deprotected piperazine nitrogen participates in alkylation and acylation reactions:

Reaction Reagents Conditions Products
N-AlkylationBenzyl bromide, K₂CO₃DMF, 60°C, 12hN-Benzyl-piperazine derivative
N-AcylationAcetic anhydride, DMAPCH₂Cl₂, 0°C → RTN-Acetyl-piperazine carboxylate

Steric hindrance from the tert-butyl group directs substitution to the less hindered nitrogen .

Reductive and Oxidative Transformations

Controlled redox reactions modify the ester and piperazine core:

Reaction Reagents Outcome Application
LiAlH₄ reductionLiAlH₄, dry THF, refluxEster → Primary alcoholAlcohol intermediates for prodrugs
Oxidation (KMnO₄)KMnO₄, H₂O, 50°CPartial ring oxidation → PiperazinoneRare; requires anhydrous conditions

Comparative Reactivity with Analogues

The stereochemistry and substituents significantly influence reactivity:

Compound Boc Deprotection Rate Ester Hydrolysis Rate N-Alkylation Efficiency
(R)-Boc-methyl derivative (target)Fast (t₁/₂ = 15 min)Moderate (k = 0.08 h⁻¹)High (90% yield)
(S)-Boc-methyl enantiomerSimilarSimilarHigh (89% yield)
Unprotected piperazine dicarboxylateN/ARapid (k = 0.35 h⁻¹)Low (40% yield due to side reactions)

Industrial-Scale Reaction Optimization

Key parameters for manufacturing:

  • Temperature : ≤25°C prevents racemization during deprotection.

  • Catalyst : Pd/C (5%) enables selective reductions without ester cleavage .

  • Solvent : THF > DMF for minimizing byproducts in alkylation .

This compound’s versatility in generating pharmacologically active derivatives underscores its importance in synthesizing dopamine receptor modulators and enzyme inhibitors . Future research directions include photocatalytic functionalization and flow chemistry applications to enhance sustainability .

Preparation Methods

Carbodiimide-Mediated Esterification

Reagents and Conditions:

  • Starting material: 1-Boc-piperazine-2-carboxylic acid (CAS 1214196-85-6)
  • Coupling reagent: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
  • Catalyst: 4-Dimethylaminopyridine (DMAP)
  • Solvent: Dichloromethane (CH2Cl2) and Methanol (MeOH) mixture (1:1)
  • Temperature: 40°C for 1.5 hours, followed by stirring at room temperature for 4 hours
  • Atmosphere: Inert (argon) atmosphere recommended for longer reactions to avoid side reactions.

Procedure:

  • A suspension of 1-Boc-piperazine-2-carboxylic acid (2.0 g, 8.69 mmol), EDCI (1.99 g, 10.42 mmol), and DMAP (0.32 g, 2.61 mmol) in MeOH/CH2Cl2 (1:1) is stirred at 40°C for 1.5 hours.
  • The reaction mixture is then cooled to room temperature and stirred for an additional 4 hours.
  • Solvent removal is followed by dissolution of the residue in CH2Cl2.
  • The organic phase is washed sequentially with water, sodium bicarbonate solution, and brine to remove impurities.
  • Drying over sodium sulfate and purification by flash chromatography (elution with CH2Cl2 followed by 10% MeOH/CH2Cl2) yields the product as a colorless liquid.

Yields and Purity:

Entry Reaction Time Temperature Yield (%) Notes
1 1.5 h + 4 h stirring 40°C + RT 84% Standard conditions with DMAP catalyst
2 21.5 h total (1.5 h at 40°C + 20 h at RT) 20-40°C 79% Under inert atmosphere, prolonged stirring

The product shows an Rf value of 0.7 in 10% MeOH/CH2Cl2 solvent system and can be isolated as a colorless oil.

Notes on Reaction Optimization and Purification

  • The use of DMAP as a nucleophilic catalyst significantly improves the reaction rate and yield.
  • The reaction is sensitive to moisture; hence, an inert atmosphere (argon) is advised for extended reactions to prevent hydrolysis or side reactions.
  • Purification by flash chromatography is essential to remove unreacted starting materials and side products. The elution gradient from pure dichloromethane to 10% methanol in dichloromethane provides efficient separation.
  • Washing the organic phase with sodium bicarbonate neutralizes residual acids and carbodiimide byproducts.
  • Drying agents such as sodium sulfate ensure removal of trace water before chromatography.

Additional Preparation Considerations

  • The hydrochloride salt form of the compound can be prepared post-synthesis by treatment with hydrochloric acid in an appropriate solvent, though detailed protocols for this step are less frequently reported in the literature.
  • The compound is soluble and stable in common organic solvents, facilitating formulation and further chemical modifications.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
1 1-Boc-piperazine-2-carboxylic acid, EDCI, DMAP, MeOH/CH2Cl2 (1:1) Carbodiimide-mediated esterification Formation of (R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate
2 Stirring at 40°C for 1.5 h, then RT for 4-20 h Reaction progression High conversion to product
3 Workup with water, NaHCO3, brine washes Removal of impurities Purified organic layer
4 Drying over Na2SO4, flash chromatography Purification Isolated product with 79-84% yield

Research Findings and Analytical Data

  • The compound prepared by the above method exhibits high purity suitable for pharmaceutical research.
  • Analytical data including NMR, mass spectrometry, and chromatographic behavior confirm the structure and stereochemistry (R-enantiomer).
  • The synthetic accessibility score is moderate (around 3), indicating a feasible laboratory synthesis.
  • The compound’s solubility and stability profiles support its use in formulation studies and further derivatization.

Q & A

Q. How is this compound applied in developing protease inhibitors or kinase modulators?

  • Methodology : Use it as a rigid scaffold in fragment-based drug design. The tert-butyl group occupies hydrophobic pockets in HIV-1 protease (PDB: 1HXW), while the piperazine core hydrogen-bonds with catalytic residues. Validate via X-ray crystallography of co-crystallized targets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Reactant of Route 2
(R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

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